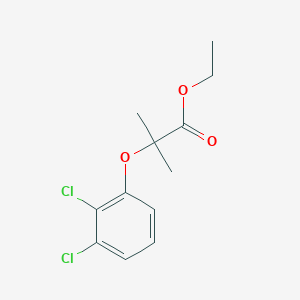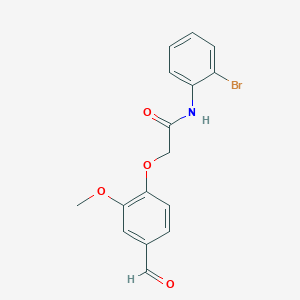![molecular formula C15H11ClF3NO2 B4780510 2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4780510.png)
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as CP94, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is particularly interesting because of its unique chemical structure, which makes it an effective tool for investigating various biochemical and physiological processes. In
Mechanism of Action
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide works by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are signaling molecules that play a critical role in regulating various physiological processes, including pain, mood, and inflammation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. One of the most significant effects of this compound is its ability to increase the levels of endocannabinoids in the body. This can have a wide range of effects on physiological processes, including reducing pain, inflammation, and anxiety. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is a valuable tool for investigating various biochemical and physiological processes, but it does have some limitations. One of the main limitations of this compound is its relatively low selectivity for FAAH. This means that it may also inhibit other enzymes in the body, which can lead to off-target effects. Additionally, this compound has a relatively short half-life in the body, which can make it difficult to use in long-term experiments.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more selective inhibitors of FAAH that can avoid off-target effects. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, researchers are also interested in exploring the potential of this compound in the treatment of pain and inflammation. Overall, this compound is a valuable tool for investigating various biochemical and physiological processes, and there is still much to be learned about its potential applications in scientific research.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been used extensively in scientific research to investigate various biochemical and physiological processes. One of the most common applications of this compound is in the study of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including appetite, pain, mood, and inflammation. This compound has been shown to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a wide range of effects on physiological processes.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-11-3-7-13(8-4-11)22-9-14(21)20-12-5-1-10(2-6-12)15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKVDCNUYPFALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,5,6,7-tetrachloro-2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4780439.png)

![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)

![1-butyl-6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4780482.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-methoxybenzyl)acetamide](/img/structure/B4780485.png)
![methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4780490.png)
![7-{2-[4-(2-hydroxyethyl)-1-piperazinyl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B4780501.png)
![5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4780505.png)
![[(2-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4780509.png)
![methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B4780517.png)
